molecular formula C12H22O7S B3092664 Propargyl-PEG4-mesyl ester CAS No. 1233816-83-5

Propargyl-PEG4-mesyl ester

Cat. No.: B3092664
CAS No.: 1233816-83-5
M. Wt: 310.37 g/mol
InChI Key: YAJMXBLFTREVCV-UHFFFAOYSA-N
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Description

Propargyl-PEG4-mesyl ester is a chemical compound that features a propargyl group attached to a polyethylene glycol (PEG) chain, which is further linked to a mesyl ester. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG4-mesyl ester typically involves the reaction of propargyl alcohol with a PEG chain that has a mesyl ester group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG4-mesyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and sodium hydroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts. The reaction is usually performed in aqueous or mixed solvent systems at room temperature.

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products Formed

Scientific Research Applications

Propargyl-PEG4-mesyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propargyl-PEG4-mesyl ester involves the reactivity of its functional groups:

    Propargyl Group: The propargyl group can undergo click chemistry reactions, forming stable triazole linkages. This reaction is highly specific and efficient, making it useful for bioconjugation and material synthesis.

    Mesyl Ester Group:

Comparison with Similar Compounds

Propargyl-PEG4-mesyl ester can be compared with other similar compounds, such as:

    Propargyl-PEG4-tosyl ester: Similar to the mesyl ester, but with a tosyl group instead of a mesyl group. The tosyl group is bulkier and less reactive than the mesyl group.

    Propargyl-PEG4-acetate: Features an acetate ester instead of a mesyl ester. The acetate group is less reactive than the mesyl group, making it less suitable for nucleophilic substitution reactions.

    Propargyl-PEG4-amine: Contains an amine group instead of an ester.

Properties

IUPAC Name

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O7S/c1-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19-20(2,13)14/h1H,4-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJMXBLFTREVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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